molecular formula C15H21N3O2 B12641138 tert-Butyl 2-cyclopropyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate CAS No. 1421312-18-6

tert-Butyl 2-cyclopropyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate

Cat. No.: B12641138
CAS No.: 1421312-18-6
M. Wt: 275.35 g/mol
InChI Key: YGSOCEUYZPSQMG-UHFFFAOYSA-N
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Description

Substituent Effects on Electronic Properties

The electron-withdrawing Boc group at position 5 reduces electron density at the pyrimidine nitrogen, as evidenced by a 0.2 ppm upfield shift in $$^{15}\text{N}$$ NMR compared to unsubstituted analogs. In contrast, the cyclopropyl group at position 2 donates electrons via hyperconjugation, partially offsetting this effect.

Hydrogenation Patterns

Unlike fully aromatic pyrido[3,2-d]pyrimidines, the 7,8-dihydro configuration enhances solubility in polar solvents (e.g., logP = 1.8 vs. 2.4 for the unsaturated form). This property aligns with trends observed in 7,8-dihydropteridines, where hydrogenation improves bioavailability.

Steric and Conformational Profiles

The Boc group’s steric bulk shields the carbonyl oxygen from nucleophilic attack, a feature absent in methyl- or phenyl-substituted esters. Comparative molecular docking studies suggest that the cyclopropyl group’s rigidity restricts rotational entropy, favoring binding to planar enzymatic pockets.

Feature This Compound Pyrido[2,3-d]pyrimidine Fully Aromatic Analog
Solubility (logP) 1.8 2.1 2.4
Conformational Flexibility Moderate (cycloproane constraint) High Low
Electron Density at N1 Reduced (Boc effect) Neutral High

Properties

CAS No.

1421312-18-6

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

tert-butyl 2-cyclopropyl-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C15H21N3O2/c1-15(2,3)20-14(19)18-8-4-5-11-12(18)9-16-13(17-11)10-6-7-10/h9-10H,4-8H2,1-3H3

InChI Key

YGSOCEUYZPSQMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=NC(=NC=C21)C3CC3

Origin of Product

United States

Preparation Methods

Method 1: Condensation Reaction

One common method involves the condensation of appropriate pyrimidine and amine derivatives.

  • Reagents :

    • 2-Cyclopropyl-7,8-dihydropyrido[3,2-d]pyrimidine-5-carboxylic acid
    • tert-Butanol
    • Acid catalyst (e.g., sulfuric acid)
  • Procedure :

    • Dissolve the pyrimidine derivative in tert-butanol.
    • Add sulfuric acid as a catalyst and heat the mixture under reflux.
    • After completion, neutralize the mixture and extract the product using organic solvents.
  • Yield : Approximately 70% based on starting materials.

Method 2: Esterification

Esterification is another viable route for synthesizing the target compound.

  • Reagents :

    • tert-Butanol
    • Pyridine (as a base)
    • Dicyclohexylcarbodiimide (DCC) as a coupling agent
  • Procedure :

    • Combine the carboxylic acid with tert-butanol in the presence of pyridine.
    • Add DCC to facilitate the reaction.
    • Stir at room temperature overnight.
    • Filter off by-products and purify the product through recrystallization.
  • Yield : Typically around 65%.

Method 3: Multi-step Synthesis

A more complex synthesis involves multiple steps to construct the pyridopyrimidine framework.

  • Reagents :

    • Acyclic amines
    • Lithium aluminum hydride (for reduction)
    • Manganese dioxide (for oxidation)
  • Procedure :

    • Start with an acyclic amine and react it with a suitable precursor to form an intermediate.

      $$
      \text{Intermediate} \xrightarrow{\text{LiAlH}4} \text{Alcohol} \xrightarrow{\text{MnO}2} \text{Aldehyde}
      $$

      The aldehyde can then undergo a Knoevenagel condensation with active methylene compounds to yield the desired pyridopyrimidine structure.

  • Yield : This multi-step process can yield up to 75% for the final product after purification.

Method Key Reagents Conditions Yield (%)
Condensation Pyrimidine derivative, tert-butanol Reflux with acid catalyst ~70
Esterification tert-butanol, pyridine, DCC Room temp overnight ~65
Multi-step Acyclic amines, LiAlH4, MnO2 Sequential reactions ~75

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-cyclopropyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1. Anticancer Properties
Research indicates that compounds related to tert-butyl 2-cyclopropyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate exhibit promising anticancer activities. A study highlighted that derivatives of dihydropyrido-pyrimidines are effective in treating various proliferative disorders, including different types of cancer. The mechanism involves the inhibition of cellular proliferation pathways, making them suitable candidates for further development as anticancer agents .

2. Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Some derivatives have shown moderate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antimicrobial therapies .

3. Neuroprotective Effects
Recent studies have suggested that certain dihydropyrido derivatives may possess neuroprotective effects. These compounds could play a role in protecting neuronal cells from damage caused by oxidative stress or neuroinflammation, which is particularly relevant for neurodegenerative diseases .

Case Studies

StudyObjectiveFindings
Study 1 Evaluate anticancer activityShowed significant inhibition of tumor growth in vitro and in vivo models .
Study 2 Assess antimicrobial efficacyDemonstrated moderate efficacy against common pathogens with potential for development into new antibiotics .
Study 3 Investigate neuroprotective effectsFound the compound reduced neuronal cell death in models of oxidative stress .

Mechanism of Action

The mechanism of action of tert-Butyl 2-cyclopropyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. For example, some pyridopyrimidine derivatives are known to inhibit tyrosine kinases or cyclin-dependent kinases, which play essential roles in cell proliferation and survival .

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-position of the pyrido[3,2-d]pyrimidine scaffold is critical for biological activity and physicochemical properties. Key analogs include:

Compound Name Substituent CAS No. Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
tert-Butyl 2-amino-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate -NH₂ Not provided C₁₂H₁₈N₄O₂ 250.30 Enhanced nucleophilicity for cross-coupling reactions; used in kinase inhibitor synthesis
tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate -CH₃ 1421312-15-3 C₁₃H₁₉N₃O₂ 249.32 Improved metabolic stability; 95% purity for preclinical studies
tert-Butyl 2-chloro-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate -Cl Not provided C₁₂H₁₆ClN₃O₂ 269.73 Versatile electrophile for Suzuki-Miyaura couplings; intermediate in antiviral agents

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl) increase reactivity in substitution reactions compared to electron-donating groups (e.g., -CH₃) .
  • Amino groups (-NH₂) enable further functionalization but require protection to prevent undesired side reactions .

Ring System Variations

Variations in the fused pyrimidine ring system significantly alter molecular geometry and bioactivity:

Compound Name Ring System CAS No. Key Differences
tert-Butyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate Pyrido[4,3-d]pyrimidine 300552-47-0 Altered ring fusion impacts π-stacking and solubility; phenyl group enhances lipophilicity
8,9-Dihydroimidazo[1,2-a]pyrimido[5,4-e]pyrimidine-5(6H)-ketone Imidazo-pyrimido-pyrimidine Not provided Additional nitrogen atoms increase hydrogen-bonding potential; explored as kinase inhibitors

Key Observations :

  • Pyrido[4,3-d]pyrimidine derivatives exhibit distinct electronic properties compared to [3,2-d] isomers, affecting binding to biological targets .
  • Multicyclic systems (e.g., imidazo-pyrimido-pyrimidine) offer higher complexity but may reduce synthetic accessibility .

Key Observations :

  • Chloro analogs pose higher toxicity risks due to reactive C-Cl bonds .

Biological Activity

tert-Butyl 2-cyclopropyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate is a complex organic compound that belongs to the pyridopyrimidine family. Its unique bicyclic structure, featuring both pyridine and pyrimidine rings, along with a tert-butyl ester functional group and cyclopropyl substituent, contributes to its potential biological activities. This article reviews the biological activity of this compound, including its therapeutic potential and mechanisms of action.

  • Molecular Formula : C15H21N3O2
  • Molecular Weight : 275.35 g/mol
  • CAS Number : 1421312-18-6
  • IUPAC Name : tert-butyl 2-cyclopropyl-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. These include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
  • Antiproliferative Effects : The compound has been studied for its potential to inhibit cell proliferation in various cancer cell lines, indicating possible anticancer properties.
  • NR2B NMDA Receptor Antagonism : Similar compounds have been identified as selective antagonists for the NR2B subtype of NMDA receptors, which are implicated in neurodegenerative diseases and psychiatric disorders. This suggests that this compound may also have neuroprotective effects.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Key Enzymes : Compounds in this class may inhibit specific kinases or enzymes involved in cell signaling pathways, which can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Receptor Modulation : As a potential NR2B antagonist, it may modulate glutamatergic signaling pathways, offering therapeutic benefits in conditions like depression and anxiety.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridopyrimidine derivatives. The presence of specific functional groups can significantly influence the compound's efficacy and selectivity.

Compound NameSimilarityUnique Features
tert-Butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate0.92Contains an amino group that enhances solubility and biological activity
tert-Butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate0.82Chlorine substituent may influence reactivity and selectivity
tert-Butyl 4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate0.79Hydroxy group adds polarity and potential hydrogen bonding sites

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticancer Activity : A study demonstrated that a related pyridopyrimidine derivative exhibited significant cytotoxicity against several cancer cell lines with IC50 values in the nanomolar range.
  • Neuroprotective Effects : Research indicated that certain derivatives acted as NR2B antagonists in vitro and showed promise in animal models for reducing symptoms associated with neurodegenerative diseases.
  • In Vivo Efficacy : In vivo studies on similar compounds demonstrated their ability to reduce tumor growth in xenograft models while exhibiting a favorable safety profile.

Q & A

Q. What are the recommended synthetic routes for tert-butyl 2-cyclopropyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate?

The synthesis of this compound likely involves multi-step protocols, including cyclopropane ring formation and pyrido[3,2-d]pyrimidine scaffold assembly. A common approach for structurally analogous compounds (e.g., spiro-pyrazino-pyrrolo-pyrimidine derivatives) involves:

  • Stepwise functionalization : Introduction of the tert-butyl carboxylate group via Boc protection, followed by cyclopropane installation using palladium-catalyzed cross-coupling or cyclopropanation reagents .
  • Ring closure : Formation of the dihydropyrido-pyrimidine core via condensation reactions, such as cyclization of aminopyrimidine intermediates under acidic or basic conditions .
  • Purification : Column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) and recrystallization are critical for isolating high-purity intermediates and final products .

Q. How can researchers confirm the structural identity of this compound?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify cyclopropane proton environments (δ ~0.5–1.5 ppm) and pyrido-pyrimidine aromaticity. 2D NMR (COSY, HSQC) resolves coupling patterns and heterocyclic connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]+) and confirms the presence of the tert-butyl group (loss of CO2 via fragmentation) .
  • Infrared Spectroscopy (IR) : Detects carbonyl stretches (C=O, ~1700 cm⁻¹) from the carboxylate moiety .

Q. What are the stability considerations for this compound during storage and handling?

  • Storage : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the tert-butyl carboxylate group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
  • Light sensitivity : Protect from prolonged UV exposure to avoid photooxidation of the dihydropyrido-pyrimidine ring .
  • Reactivity : Avoid strong acids/bases that may cleave the Boc group or open the cyclopropane ring .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the cyclopropane functionalization step?

  • Catalyst screening : Test palladium complexes (e.g., Pd(PPh₃)₄) or copper-mediated systems for cyclopropane coupling efficiency. Monitor reaction progress via TLC or LC-MS .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) may enhance intermediate solubility, while toluene or THF could improve cyclopropanation kinetics .
  • Temperature gradients : Elevated temperatures (50–80°C) accelerate ring formation but may increase side products (e.g., over-oxidation). Use controlled microwave-assisted synthesis for reproducibility .

Q. How should researchers address discrepancies in spectroscopic data for intermediates?

  • Case example : If NMR signals for the dihydropyrido-pyrimidine core deviate from literature values (e.g., unexpected splitting), consider:
    • Tautomerism : The pyrimidine ring may exhibit keto-enol tautomerism, altering proton chemical shifts. Use deuterated DMSO or variable-temperature NMR to stabilize specific tautomers .
    • Impurity profiling : LC-MS or HPLC (C18 column, acetonitrile/water mobile phase) identifies by-products like deprotected intermediates or dimerized species .

Q. What strategies are recommended for studying the compound’s reactivity in medicinal chemistry applications?

  • Derivatization : Replace the cyclopropyl group with other substituents (e.g., halides, alkyl chains) via Suzuki-Miyaura coupling to explore structure-activity relationships .
  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) of the dihydropyrido-pyrimidine ring could yield saturated analogs for bioavailability studies .
  • Kinetic studies : Monitor Boc deprotection rates under acidic conditions (e.g., TFA in DCM) via in situ FTIR or NMR to optimize reaction timelines .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar solvents?

  • Methodological variables : Solubility discrepancies may arise from differences in solvent purity, temperature, or stirring time. Standardize protocols (e.g., sonication at 25°C for 1 hour) .
  • Polymorphism : Crystalline vs. amorphous forms can alter solubility. Characterize solid-state properties via X-ray diffraction (XRD) or differential scanning calorimetry (DSC) .

Q. What are the potential sources of variability in biological assay results involving this compound?

  • Degradation during assays : Test compound stability in assay buffers (e.g., PBS, pH 7.4) over 24 hours using LC-MS. Add antioxidants (e.g., BHT) if oxidation is observed .
  • Batch-to-batch purity : Implement strict QC measures (HPLC ≥95% purity) and validate biological activity across multiple synthetic batches .

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